molecular formula C12H10ClNO3S B2640950 2-[2-(4-Chlorophenoxymethyl)-1,3-thiazol-4-yl]acetic acid CAS No. 876866-75-0

2-[2-(4-Chlorophenoxymethyl)-1,3-thiazol-4-yl]acetic acid

Cat. No. B2640950
CAS RN: 876866-75-0
M. Wt: 283.73
InChI Key: IYHBMODYRFZOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[2-(4-Chlorophenoxymethyl)-1,3-thiazol-4-yl]acetic acid” is a chemical compound used in scientific research. It has a molecular weight of 283.74 and its IUPAC name is {2-[(4-chlorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid . It is stored at a temperature of 4°C and has a purity of 95%. It is usually in powder form .


Molecular Structure Analysis

The molecular formula of “2-[2-(4-Chlorophenoxymethyl)-1,3-thiazol-4-yl]acetic acid” is C12H10ClNO3S . The InChI code is 1S/C12H10ClNO3S/c13-8-1-3-10(4-2-8)17-6-11-14-9(7-18-11)5-12(15)16/h1-4,7H,5-6H2,(H,15,16) .


Physical And Chemical Properties Analysis

“2-[2-(4-Chlorophenoxymethyl)-1,3-thiazol-4-yl]acetic acid” is a powder with a molecular weight of 283.73 . It is stored at a temperature of 4°C . More specific physical and chemical properties are not available in the current resources.

Safety and Hazards

The safety information available indicates that “2-[2-(4-Chlorophenoxymethyl)-1,3-thiazol-4-yl]acetic acid” has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[2-[(4-chlorophenoxy)methyl]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3S/c13-8-1-3-10(4-2-8)17-6-11-14-9(7-18-11)5-12(15)16/h1-4,7H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHBMODYRFZOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NC(=CS2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Chlorophenoxymethyl)-1,3-thiazol-4-yl]acetic acid

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